molecular formula C21H15NO5S B3403607 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate CAS No. 1164482-00-1

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B3403607
CAS No.: 1164482-00-1
M. Wt: 393.4 g/mol
InChI Key: JGFPNJSYGPHTKC-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a high-purity chemical compound designed for research applications. This benzofuran derivative features a pyridinylmethylene substituent at the 2-position and a 4-methylbenzenesulfonate (tosylate) ester at the 6-position, creating a versatile scaffold for various research applications . The tosylate group serves as an excellent leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions and structural diversification studies . The benzofuran core structure with ketone functionality at position 3 provides a rigid planar framework that can be utilized in medicinal chemistry and drug discovery research . The Z-configuration of the benzylidene substituent is confirmed through analytical characterization. This compound is provided as a research-grade material for in-vitro studies conducted outside of living organisms. It is specifically designed for laboratory research use and is not categorized as a medicine or drug. This product has not received FDA approval for the prevention, treatment, or cure of any medical condition, and any form of bodily introduction into humans or animals is strictly prohibited by law . Researchers can utilize this compound for exploring structure-activity relationships, developing novel synthetic methodologies, or investigating molecular interactions in controlled laboratory settings.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-14-4-7-17(8-5-14)28(24,25)27-16-6-9-18-19(12-16)26-20(21(18)23)11-15-3-2-10-22-13-15/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFPNJSYGPHTKC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran and pyridine components may enhance the interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties : Research has shown that derivatives of benzofuran possess antimicrobial activity. The sulfonate group may enhance solubility and bioavailability, potentially leading to effective antimicrobial agents against resistant strains.

Organic Synthesis

  • Building Block for Drug Development : The compound can serve as a versatile intermediate in synthesizing more complex molecules, particularly in creating new pharmaceutical agents targeting various diseases.
  • Ligand Development : Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and material science.

Case Study 2: Antimicrobial Studies

In another study focusing on the antimicrobial properties of benzofuran derivatives, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the sulfonate group significantly improved antibacterial activity. This suggests that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate could be a promising candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonate/Esther Groups

Key Compounds :

However, steric hindrance remains similar .

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate Molecular Formula: C₂₃H₂₀NO₇ Substituent: 2,6-Dimethoxybenzoate Impact: The ortho-dimethoxy arrangement introduces steric bulk, likely reducing binding affinity to flat receptor sites. The ester group (vs. sulfonate) lowers polarity, decreasing aqueous solubility but improving lipid membrane permeability .

[Methanesulfonate Derivatives] (e.g., [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate) Molecular Formula: ~C₁₆H₁₅NO₇S Substituent: Methanesulfonate Impact: The smaller methanesulfonate group reduces molecular weight and increases solubility in protic solvents. However, diminished aromatic interactions may weaken target binding compared to tosylate derivatives .

Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Formula Key Properties
Target Compound 4-Methylbenzenesulfonate C₂₁H₁₇NO₅S Moderate polarity, balanced solubility
4-Methoxybenzenesulfonate Analog 4-Methoxybenzenesulfonate C₂₁H₁₇NO₆S Higher polarity, improved aqueous solubility
2,6-Dimethoxybenzoate Analog 2,6-Dimethoxybenzoate C₂₃H₂₀NO₇ Lower polarity, enhanced lipophilicity
Methanesulfonate Derivative Methanesulfonate ~C₁₆H₁₅NO₇S Highest solubility, reduced steric bulk

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 4-methyl group (target compound) is weakly electron-donating via hyperconjugation, stabilizing adjacent electrophilic regions. Trimethoxyphenyl substituents (e.g., in methanesulfonate derivatives) create electron-rich aromatic systems, favoring interactions with cationic or π-acidic binding pockets .
  • Steric Considerations :

    • The 2,6-dimethoxybenzoate analog’s ortho-substituents introduce steric clash, which may limit rotation or binding to sterically sensitive enzymes .
    • Methanesulfonate derivatives lack bulky aromatic substituents, enabling better access to buried active sites but sacrificing aromatic stacking interactions .

Pharmacological Implications

While direct activity data for these compounds are unavailable in the provided evidence, inferences can be made:

  • The target compound’s tosylate group may enhance stability in biological matrices compared to ester analogs, which are prone to hydrolysis.
  • Methanesulfonate derivatives may prioritize renal clearance due to higher polarity, impacting pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.